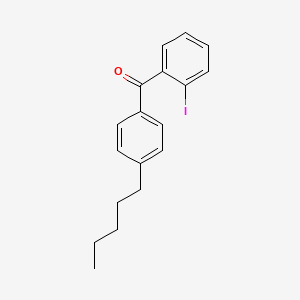

2-Iodo-4'-n-pentylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWHCVHKKDVTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612485 | |

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-28-7 | |

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Iodo-4'-n-pentylbenzophenone

An In-Depth Technical Guide to the Synthesis of 2-Iodo-4'-n-pentylbenzophenone

Introduction

This compound is a diarylketone distinguished by its unsymmetrical structure, featuring an ortho-iodinated phenyl ring and a para-pentyl-substituted phenyl ring. This molecular architecture makes it a valuable intermediate for researchers in medicinal chemistry and material science. The iodine atom provides a reactive site for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] The n-pentyl chain imparts lipophilicity, a crucial property for modulating the solubility and biological interactions of derivative compounds.

While several methods exist for the synthesis of unsymmetrical benzophenones, including Grignard reactions and palladium-catalyzed carbonylative couplings, the Friedel-Crafts acylation remains a robust, scalable, and well-understood strategy.[2][3] This guide provides a comprehensive, field-proven methodology for the , focusing on the Friedel-Crafts acylation pathway. The narrative explains the causality behind experimental choices, ensuring a reproducible and validated protocol for professionals in drug development and chemical research.

Retrosynthetic Analysis and Synthetic Strategy

The most logical disconnection for this compound is at the carbon-carbon bond between the carbonyl group and the pentyl-substituted benzene ring. This retrosynthetic approach identifies pentylbenzene and 2-iodobenzoyl chloride as the primary starting materials.

This strategy is advantageous because it utilizes a classic and powerful carbon-carbon bond-forming reaction, the Friedel-Crafts acylation.[4] The synthesis is broken down into two primary stages:

-

Preparation of the Acylating Agent: Synthesis of the highly reactive 2-iodobenzoyl chloride from commercially available 2-iodobenzoic acid.

-

Friedel-Crafts Acylation: The core reaction where 2-iodobenzoyl chloride reacts with pentylbenzene in the presence of a Lewis acid catalyst to form the target ketone.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Electrophile: 2-Iodobenzoyl Chloride

Principle: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them potent acylating agents. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5]

Detailed Experimental Protocol: 2-Iodobenzoic Acid to 2-Iodobenzoyl Chloride

-

Reaction Setup: In a fume hood, equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[5]

-

Reagent Addition: Charge the flask with 2-iodobenzoic acid (1.0 eq). Carefully add thionyl chloride (SOCl₂, ~5.0 eq) to the flask.[5]

-

Reaction Execution: Heat the mixture to reflux (approximately 70-80 °C) using a heating mantle.[5] Maintain the reflux with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically of sufficient purity to be used directly in the next step without further purification.[5][6][7]

Quantitative Data: Synthesis of 2-Iodobenzoyl Chloride

| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Moles | Equivalents | Amount |

| 2-Iodobenzoic Acid | 248.02 | - | 0.05 | 1.0 | 12.4 g |

| Thionyl Chloride | 118.97 | 1.64 g/mL | 0.25 | 5.0 | 15.2 mL |

| Product | 266.46 | - | ~0.05 | - | ~13.3 g (Quantitative) |

Part II: The Core Reaction: Friedel-Crafts Acylation

Principle: This reaction is a classic example of electrophilic aromatic substitution.[3] The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion.[4] The electron-rich pentylbenzene ring then acts as a nucleophile, attacking the acylium ion. The pentyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho position, the acylation occurs predominantly at the para position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Begin stirring to form a slurry.

-

Substrate Addition: In the dropping funnel, prepare a solution of 2-iodobenzoyl chloride (1.0 eq) and pentylbenzene (1.1 eq) in anhydrous DCM.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.

-

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Quantitative Data: Friedel-Crafts Acylation

| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Moles | Equivalents | Amount |

| 2-Iodobenzoyl Chloride | 266.46 | - | 0.05 | 1.0 | 13.3 g |

| Pentylbenzene | 148.25 | 0.86 g/mL | 0.055 | 1.1 | 9.6 mL |

| Aluminum Chloride (AlCl₃) | 133.34 | - | 0.06 | 1.2 | 8.0 g |

| Dichloromethane (DCM) | - | 1.33 g/mL | - | - | ~100 mL |

| Product | 378.25 | - | - | - | Yield dependent on purification |

Visualization of the Synthetic Workflow

Caption: Workflow for the .

Conclusion

The two-step via Friedel-Crafts acylation is a reliable and efficient method suitable for laboratory-scale preparations. The first step involves the activation of 2-iodobenzoic acid to its corresponding acyl chloride using thionyl chloride, a standard and high-yielding procedure.[7] The core of the synthesis is the subsequent Lewis acid-catalyzed acylation of pentylbenzene, which proceeds with high regioselectivity for the para-substituted product due to steric factors.[4] This guide provides a detailed, validated protocol with explanations of the underlying chemical principles, ensuring that researchers and drug development professionals can successfully synthesize this valuable chemical intermediate for further applications.

References

-

Axplora. The Chemical Synthesis of 4-Pentylbenzoic Acid: Production and Purity Control . Available from: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters . Available from: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Navigating the Synthesis and Applications of 4-Pentylbenzoic Acid . Available from: [Link]

-

ResearchGate. Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,... . Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . Available from: [Link]

-

Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues . Available from: [Link]

-

ResearchGate. (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . Available from: [Link]

-

PubChem. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 . Available from: [Link]

-

ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid) . Available from: [Link]

-

YouTube. Friedel-Crafts Acylation . Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems . Available from: [Link]

-

CRIPS. Recent Advances in the Generation of Grignard Reagents and their Applications in Flow Reactors . Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation (video) . Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation . Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones . Available from: [Link]

-

ResearchGate. Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1.... . Available from: [Link]

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile . Available from: [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry . Available from: [Link]

- Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Cheméo. 2-Iodobenzoyl chloride . Available from: [Link]

-

Organic Syntheses. 2-Iodothiophene . Available from: [Link]

-

University Chemistry. Improvement on Synthesis of Grignard Reagent . Available from: [Link]

-

TSI Journals. Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method . Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 2-Iodobenzoyl chloride | 609-67-6 [smolecule.com]

- 7. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Iodo-4'-n-pentylbenzophenone

Introduction

2-Iodo-4'-n-pentylbenzophenone is a diaryl ketone featuring a strategic substitution pattern that makes it a valuable intermediate in synthetic organic chemistry and a molecule of interest for drug discovery. The core structure consists of a benzophenone scaffold, a motif known for its presence in numerous bioactive compounds and its utility as a photoinitiator.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for professionals in research and development.

The molecule's key features are the iodo group at the 2-position of one phenyl ring and an n-pentyl group at the 4'-position of the other. The ortho-iodo substituent serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. The long-chain n-pentyl group significantly increases the molecule's lipophilicity, a critical parameter for modulating the pharmacokinetic properties of potential drug candidates, such as membrane permeability and metabolic stability.[2]

This document will delve into the essential physicochemical characteristics, present a detailed synthetic protocol, explore the compound's reactivity, and discuss its potential applications, providing a robust technical foundation for its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. These characteristics are essential for identification, purity assessment, and predicting its behavior in various chemical environments.

Core Chemical Properties

The primary identifiers and physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 64358-28-7 | [3][4] |

| Molecular Formula | C₁₈H₁₉IO | [3][4] |

| Molecular Weight | 378.25 g/mol | [3][4] |

| Density | 1.39 g/cm³ (predicted) | [5] |

| Boiling Point | 452.4 °C at 760 mmHg (predicted) | [5] |

| Flash Point | 227.4 °C (predicted) | [5] |

| SMILES | O=C(C1=CC=C(CCCCC)C=C1)C2=CC=CC=C2I | [3] |

Expected Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, a detailed analysis of its structure allows for the reliable prediction of its key spectroscopic signatures. Researchers can use these predicted data points to confirm the identity and purity of synthesized material.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex in the aromatic region (approx. 7.1-7.9 ppm) due to the coupling of protons on both phenyl rings. The n-pentyl chain will exhibit characteristic aliphatic signals: a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the internal methylene groups (~1.3-1.6 ppm), and a triplet for the methylene group attached to the aromatic ring (~2.6 ppm).[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbonyl carbon around 195-197 ppm. Multiple signals will be present in the aromatic region (125-145 ppm), including a distinct signal for the carbon atom bearing the iodine, which will be shifted upfield due to the heavy atom effect. The aliphatic carbons of the pentyl group will appear in the upfield region (~14-36 ppm).[9]

-

IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the C=O (ketone) stretch is expected around 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be observed just below 3000 cm⁻¹. The C-I stretch typically appears in the fingerprint region, below 600 cm⁻¹.[10]

-

MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 378. A characteristic M+1 peak will also be present due to the natural abundance of ¹³C. Key fragmentation patterns would likely involve the loss of the pentyl group ([M-71]⁺) and cleavage at the carbonyl group, yielding benzoyl-type fragments.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and reliable route involves a Friedel-Crafts acylation reaction. This section provides a detailed, field-proven protocol.

Synthetic Workflow: Friedel-Crafts Acylation

The logical flow for synthesizing the target compound begins with commercially available starting materials and proceeds through a Lewis acid-catalyzed acylation, followed by purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure both success and safety.

Materials:

-

n-Pentylbenzene

-

2-Iodobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Expertise & Causality: Flame-drying the glassware and maintaining an inert atmosphere are critical because AlCl₃ is highly hygroscopic. Water would deactivate the Lewis acid catalyst, quenching the reaction.

-

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20 minutes. Following this, add n-pentylbenzene (1.05 equivalents) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Expertise & Causality: The reaction is highly exothermic. Slow, cooled addition prevents side reactions and ensures regioselectivity. The slight excess of n-pentylbenzene ensures the complete consumption of the more valuable acyl chloride. The acylation is directed to the para position of the pentylbenzene due to the steric bulk of the pentyl group and its ortho-, para-directing nature.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

Expertise & Causality: The acidic quench hydrolyzes the aluminum complexes formed during the reaction and protonates the product, making it soluble in the organic layer. Pouring the reaction mixture into the ice/acid (not the other way around) helps to control the highly exothermic quenching process.

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Trustworthiness: The washing steps are a self-validating system for purity. The water wash removes bulk acid, the NaHCO₃ wash neutralizes any remaining acidic residues, and the brine wash removes excess water before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites: the aryl iodide and the ketone.

Cross-Coupling Reactions

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, vinyl, alkynyl, or amino groups at the 2-position, enabling the construction of complex molecular architectures.[11]

Caption: Reactivity of the aryl-iodide in cross-coupling reactions.

Medicinal Chemistry Applications

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound serves as a key building block for creating libraries of novel compounds for high-throughput screening. The lipophilic pentyl chain can enhance cell membrane penetration, while the position-2 substituent, introduced via cross-coupling, can be tailored to interact with specific biological targets. Its derivatives could be investigated as potential inhibitors of enzymes or as ligands for various receptors.

Safety and Handling

As a responsible scientist, proper handling and awareness of potential hazards are paramount.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life with long-lasting effects (H412).[12]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[12][13]

-

Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12]

-

Avoid release to the environment.[12]

-

Wash hands thoroughly after handling.[13]

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[12]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its combination of a lipophilic side-chain and a highly reactive aryl-iodide handle on a privileged benzophenone scaffold makes it a versatile building block for constructing complex and potentially bioactive molecules. The detailed protocols and safety information provided in this guide offer a solid foundation for its effective and safe utilization in the laboratory.

References

-

BLDpharm. (n.d.). 64358-28-7 | this compound. Retrieved from bldpharm.com.[3]

-

ChemSrc. (2024, July 15). This compound. Retrieved from chemsrc.com.[5]

-

Sigma-Aldrich. (2014, June 27). Safety Data Sheet for this compound. Retrieved from sigmaaldrich.com.[12]

-

Thermo Fisher Scientific. (2018, January 26). Safety Data Sheet. Retrieved from fishersci.com.[13]

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]

-

ChemicalBook. (n.d.). This compound | 64358-28-7. Retrieved from chemicalbook.com.[4]

-

Di Mola, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]1]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from YouTube.[6]

-

Minato, H., & Kobayashi, M. (1968). Reactions of Aromatic Sulfenyl Chlorides with Alkylamines and Arylamines. Organic Syntheses.[15]

-

BenchChem. (n.d.). Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds. Retrieved from benchchem.com.[11]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from chem.wisc.edu.[7]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-iodo-2-methylpropane. Retrieved from docbrown.info.[8]

-

Christ, M. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate.[9]

-

BenchChem. (n.d.). Application Notes and Protocols for 5-iodo-2-methyl-2-pentene in Medicinal Chemistry. Retrieved from benchchem.com.[2]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from webspectra.chem.ucla.edu.[10]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 64358-28-7|this compound|BLDpharm [bldpharm.com]

- 4. This compound | 64358-28-7 [chemicalbook.com]

- 5. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 6. youtube.com [youtube.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. canbipharm.com [canbipharm.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Structural Significance of a Substituted Benzophenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-4'-n-pentylbenzophenone

This guide provides a comprehensive overview of the theoretical and practical aspects of the spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive analysis based on foundational chemical principles, a necessary approach due to the absence of publicly archived spectra for this specific molecule.

This compound is a diaryl ketone featuring two distinct substitution patterns that dictate its chemical and spectral properties. The benzoyl moiety is substituted with an iodine atom at the ortho-position, while the other phenyl ring bears an n-pentyl group at the para-position. This structure is of interest in synthetic chemistry, potentially as an intermediate in the synthesis of more complex molecules where the iodo-group can be used in cross-coupling reactions or the pentyl-group provides lipophilicity.

Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is non-negotiable. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining how each technique provides a unique and complementary piece of the structural puzzle.

Part 1: Predictive Spectroscopic Analysis

In the absence of a dedicated entry in spectral databases, we can predict the spectroscopic features of this compound with high accuracy by analyzing its constituent parts and the electronic effects of its substituents.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum is arguably the most informative for confirming the substitution pattern. We can predict the chemical shifts (δ) and coupling patterns by dissecting the molecule into two aromatic systems and the aliphatic chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6' (ortho to Iodo) | 7.85 - 7.95 | d | ~7.8 | 1H |

| H-2/H-6 (ortho to Pentyl) | 7.70 - 7.80 | d | ~8.2 | 2H |

| H-3'/H-5' (meta to Iodo) | 7.40 - 7.50 | m | - | 2H |

| H-4' (para to Iodo) | 7.15 - 7.25 | t | ~7.5 | 1H |

| H-3/H-5 (meta to Pentyl) | 7.25 - 7.35 | d | ~8.2 | 2H |

| -CH₂- (Pentyl, α) | 2.65 - 2.75 | t | ~7.6 | 2H |

| -CH₂- (Pentyl, β) | 1.60 - 1.70 | quint | ~7.6 | 2H |

| -CH₂- (Pentyl, γ, δ) | 1.30 - 1.40 | m | - | 4H |

| -CH₃ (Pentyl, ω) | 0.85 - 0.95 | t | ~7.0 | 3H |

Causality and Interpretation:

-

Deshielding by the Carbonyl: Protons ortho to the carbonyl group (H-2/H-6 and H-6') are the most downfield-shifted aromatic protons due to the carbonyl's anisotropic effect.

-

Iodine's Influence: The iodine atom on the second ring introduces further electronic complexity. H-6' is ortho to both the iodine and the carbonyl, making it distinct.

-

Symmetry of the Pentyl-Phenyl Ring: The para-substituted pentylphenyl ring will show a classic AA'BB' system, often appearing as two distinct doublets.

-

Aliphatic Chain: The pentyl chain will exhibit predictable splitting patterns: a triplet for the terminal methyl, a triplet for the benzylic methylene, and overlapping multiplets for the internal methylenes.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Key Rationale |

|---|---|---|

| C=O (Ketone) | 195 - 198 | Characteristic downfield shift for diaryl ketones. |

| C-1' (Iodo-substituted) | 140 - 142 | Quaternary carbon, downfield due to carbonyl. |

| C-4 (Pentyl-substituted) | 145 - 148 | Quaternary carbon, downfield shift from alkyl group. |

| C-2' (Iodo-bearing) | 92 - 94 | Strong upfield shift due to the heavy atom effect of Iodine. |

| C-2/C-6 | 130 - 132 | Ortho to pentyl group. |

| C-3/C-5 | 128 - 130 | Meta to pentyl group. |

| Aromatic CHs (Iodo Ring) | 128 - 138 | Complex region, requires 2D NMR for definitive assignment. |

| -CH₂- (Pentyl, α) | 35 - 37 | Benzylic carbon. |

| -CH₂- (Pentyl, β) | 30 - 32 | |

| -CH₂- (Pentyl, γ) | 28 - 30 | |

| -CH₂- (Pentyl, δ) | 22 - 24 |

| -CH₃ (Pentyl, ω) | 13 - 15 | Terminal methyl carbon. |

Expertise in Interpretation: The most telling signal is the carbon bearing the iodine (C-2'). The "heavy atom effect" causes a significant upfield shift (to a lower ppm value) for the directly attached carbon, a key validation checkpoint.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Vibration Type | Intensity | Significance |

|---|---|---|---|

| ~3060 | C-H Aromatic Stretch | Medium | Confirms presence of the phenyl rings. |

| 2955, 2927, 2855 | C-H Aliphatic Stretch | Strong | Confirms the n-pentyl chain. |

| ~1665 | C=O Ketone Stretch | Strong | Diagnostic for the benzophenone carbonyl. Conjugation lowers it from ~1715 cm⁻¹. |

| ~1600, ~1480 | C=C Aromatic Ring Stretch | Medium-Strong | Confirms the aromatic backbone. |

| ~1280 | C-CO-C Asymmetric Stretch | Strong | Part of the ketone fingerprint. |

| ~750 | C-I Stretch | Medium | Indicates the presence of the carbon-iodine bond. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula.

-

Molecular Formula: C₁₈H₁₉IO

-

Monoisotopic Mass: 378.0481 g/mol

-

Expected HRMS Result (M+H)⁺: 379.0559

-

Key Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic cluster, but its mass is a key identifier.

-

Predicted Fragmentation Pattern:

-

Loss of Pentyl Radical: A major fragment corresponding to the loss of the C₅H₁₁• radical (m/z = 71), resulting in an ion at m/z ~307.

-

Benzoyl Cations: Expect to see characteristic fragments for the 4-pentylbenzoyl cation (m/z = 161) and the 2-iodobenzoyl cation (m/z = 231).

-

Tropylium Ions: Further fragmentation can lead to the formation of various substituted tropylium ions.

-

Part 2: Experimental Protocols for Self-Validating Data Acquisition

To ensure data is trustworthy and reproducible, rigorous adherence to standardized protocols is essential.

High-Resolution NMR Spectroscopy Workflow

This workflow ensures comprehensive structural elucidation.

Caption: Convergence of spectroscopic data for structural validation.

References

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information, National Library of Medicine. URL: [Link]

An In-depth Technical Guide to 2-Iodo-4'-n-pentylbenzophenone

CAS Number: 64358-28-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-4'-n-pentylbenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, outlines a detailed methodology for its synthesis via Friedel-Crafts acylation, and explores its potential applications as a versatile intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of the iodo-substituent and the lipophilic n-pentyl chain on the benzophenone scaffold offers unique opportunities for molecular elaboration and modulation of biological activity. This guide is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound is a polysubstituted aromatic ketone featuring a benzophenone core. The benzophenone scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of an iodine atom at the 2-position of one phenyl ring and an n-pentyl group at the 4'-position of the other imparts distinct chemical and physical properties to the molecule. The iodine atom, a large and polarizable halogen, can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions.[3] The n-pentyl chain enhances lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide will delve into the technical aspects of this compound, providing a robust framework for its synthesis and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 64358-28-7 | [4] |

| Molecular Formula | C₁₈H₁₉IO | [4] |

| Molecular Weight | 378.25 g/mol | [4] |

| IUPAC Name | (2-iodophenyl)(4-pentylphenyl)methanone | N/A |

| Appearance | Expected to be a solid at room temperature | [5] |

| Solubility | Practically insoluble in water; soluble in organic solvents like alcohol, acetone, ether, and chloroform. | [6] |

Note: Some properties are inferred from structurally related benzophenone derivatives due to the limited availability of experimental data for this specific compound.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of iodobenzene with 4-n-pentylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of iodobenzene. The mechanism is illustrated below:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-n-pentylbenzoyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[8]

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the iodobenzene ring. The iodine atom is an ortho-, para-directing group, leading to the formation of a sigma complex.[9] Due to steric hindrance from the iodine atom, the para-substituted product is often favored, but the ortho-isomer, this compound, is the target compound in this synthesis.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This is a representative procedure adapted from general Friedel-Crafts acylation protocols. Optimization may be required.[10]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or nitrogen inlet), add anhydrous aluminum chloride (1.1 eq.) and an inert solvent such as dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 4-n-pentylbenzoyl chloride (1.0 eq.) dissolved in dichloromethane dropwise via the dropping funnel over 15-20 minutes.

-

Addition of Iodobenzene: Following the addition of the acyl chloride, add iodobenzene (1.0 eq.) dissolved in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Structural Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques. The expected spectral data are outlined below.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings and the aliphatic protons of the n-pentyl group. The protons on the iodinated ring will exhibit complex splitting patterns, and the chemical shifts will be influenced by the deshielding effect of the carbonyl group and the iodine atom. The n-pentyl chain will show characteristic signals, including a triplet for the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon in the downfield region (typically around 195-205 ppm). Aromatic carbons will appear in the 120-140 ppm range, with the carbon bearing the iodine atom showing a characteristic chemical shift. The aliphatic carbons of the n-pentyl group will be observed in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (378.25 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be evident. Fragmentation patterns will likely involve cleavage at the carbonyl group and along the n-pentyl chain.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported, its structural motifs suggest significant potential as a versatile intermediate in medicinal chemistry.

Scaffold for Novel Therapeutics

The benzophenone core is a privileged scaffold in drug discovery.[1][2] The presence of the iodine atom in this compound provides a key site for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for screening against various biological targets.

Potential as a Precursor for Bioactive Molecules

Iodinated aromatic compounds are valuable precursors in the synthesis of radiolabeled ligands for imaging studies (e.g., PET and SPECT) and in the development of potent enzyme inhibitors and receptor antagonists.[12] For instance, iodinated benzamides have been developed as high-affinity histamine H2 receptor antagonists.[13] The n-pentyl group can enhance binding to hydrophobic pockets in target proteins, a strategy successfully employed in the design of various inhibitors, such as those for steroid 5α-reductase.[14]

Logical Relationship Diagram for Potential Applications

Caption: Potential applications derived from the core structure.

Conclusion

This compound represents a strategically functionalized molecule with considerable potential for applications in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the reactive iodine atom and the lipophilic n-pentyl group on the established benzophenone scaffold makes it an attractive building block for the development of novel compounds with tailored biological activities. This technical guide provides a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this and related compounds.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone for Medicinal Chemistry.

- Spasov, A. A., Yozhitsa, I. N., Bugaeva, L. I., & Anisimova, V. A. (1999). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 4(1), 19-32.

- (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

- Castro, G. T., & Stoyanoff, S. E. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-432.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Adeoye, M. D., Obi-Egbedi, N. O., & Iweibo, I. (2012). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert, 5(2), 116-124.

- Dr. Don Davies. (2011, August 2).

- Chem Explained. (2020, October 19).

- Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948.

- Organic Chemistry Explained. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube.

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

- Potard, G., Laugel, C., Schaefer, H., & Baillet-Guffroy, A. (2009). Physico-chemical properties and concentrations of benzophenone-3, octylsalicylate, octylmethoxycinnamate in sunscreen formulations (Daylong 1 15, E, Petrolatum jellies, P1 and P2) tested in the present study.

- Ruat, M., Traiffort, E., Arrang, J. M., Tardivel-Lacombe, J., Diaz, J., Leurs, R., & Schwartz, J. C. (1992). Iodoaminopotentidine and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor. Journal of medicinal chemistry, 35(12), 2231–2238.

- Al-Hussain, S. A., & Afzal, O. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 11(7), 773–790.

- Al-Hussain, S. A., & Afzal, O. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 11(7), 773-790.

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

- Szymański, P., & Mierzejewska, J. (2020). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.

- Eyube, M. (2024, May 30). MEDICINAL CHEMISTRY: SCOPE, APPLICATIONS, AND SIGNIFICANCE IN MODERN SCIENCE.

- (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodobutane. Retrieved from [Link]

- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

- Merlic, C. A., Fam, B. C., & The Regents of University of California. (1997). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry.

- Picard, F., Barassin, S., Mokhtarian, A., & Hartmann, R. W. (2002). Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors. Journal of medicinal chemistry, 45(16), 3406–3417.

- Wu, F., & Chen, Y. (2021). Iodine-containing materials for biomedical applications.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 64358-28-7 [chemicalbook.com]

- 5. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. websites.umich.edu [websites.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. Iodine-containing materials for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2-Iodo-4'-n-pentylbenzophenone

An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4'-n-pentylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: Structure and Identification

This compound is a diaryl ketone derivative. Its structure incorporates a benzoyl group substituted with an iodine atom at the ortho-position of one phenyl ring, and a pentyl group at the para-position of the second phenyl ring. This unique combination of a bulky, electron-withdrawing halogen, a flexible non-polar alkyl chain, and a polar carbonyl bridge imparts specific physicochemical characteristics crucial for its application and development.

Key Identifiers:

-

Chemical Name: (2-iodophenyl)(4-pentylphenyl)methanone

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physical properties. The predicted values are derived from the compound's structural motifs and data from analogous compounds. Experimental verification is essential.

| Property | Predicted/Known Value | Rationale & Causality |

| Physical State | Solid at STP | The high molecular weight and large, rigid aromatic structure promote strong intermolecular forces (van der Waals, dipole-dipole), favoring a solid state. |

| Melting Point | Moderately high (Predicted: 60-80 °C) | Aromatic systems increase melting points. The asymmetry from the ortho-iodo group may disrupt crystal packing slightly compared to a symmetric analogue, while the flexible pentyl chain could lower it. Experimental determination is critical. |

| Boiling Point | 452.4 °C at 760 mmHg (likely calculated)[3] | The high molecular weight and polarity contribute to a very high boiling point. This value is likely a computational prediction; experimental measurement would require vacuum distillation to prevent decomposition. |

| Density | 1.39 g/cm³[3] | The presence of the heavy iodine atom significantly increases the density of the molecule compared to a non-halogenated analogue. |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | The large, non-polar structure (two phenyl rings, pentyl chain) dominates its solubility profile. It is predicted to be soluble in solvents like dichloromethane, chloroform, toluene, and ethyl acetate. The polar ketone group may allow slight solubility in moderately polar solvents like acetone.[4][5] |

| Flash Point | 227.4 °C[3] | Consistent with a high-boiling, thermally stable organic compound. |

Experimental Determination of Physical Properties

To ensure scientific integrity, each physical property must be determined empirically. The following protocols are designed to be self-validating systems for generating trustworthy data.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp, narrow melting range (e.g., < 1 °C) is indicative of a highly pure compound.

Protocol:

-

Sample Preparation: Finely crush a small sample of the compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of ~5 mm.[6]

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Vernier Melt Station or Mel-Temp).[6][7]

-

Heating and Observation:

-

Heat the sample rapidly to a temperature ~15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding a compound's solubility is fundamental for formulation, purification, and reaction chemistry. The principle of "like dissolves like" is tested across a spectrum of solvents.

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Toluene, Hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.

-

Observation:

-

Agitate each tube vigorously for 30 seconds.

-

Observe if the solid dissolves completely.

-

If insoluble, gently heat the mixture to observe any temperature-dependent solubility.

-

Record observations as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature and with heating.

-

Caption: Experimental Workflow for Solubility Profiling.

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra are not available, the following predictions serve as a guide for what researchers should expect during characterization.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted Key Absorptions:

-

~1660-1670 cm⁻¹ (Strong, Sharp): This prominent peak is characteristic of the C=O (carbonyl) stretching vibration in a diaryl ketone.[8][9] The conjugation with two aromatic rings shifts it to a slightly lower wavenumber compared to a simple aliphatic ketone.

-

~3050-3100 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.

-

~2850-2960 cm⁻¹ (Medium): Aliphatic C-H stretching vibrations from the n-pentyl group.[10]

-

~1450-1600 cm⁻¹ (Multiple, Medium-Strong): Aromatic C=C ring stretching vibrations.

-

~500-600 cm⁻¹ (Weak-Medium): C-I (carbon-iodine) stretching vibration. This region is often complex, but the presence of a peak here can be indicative of the iodo-substituent.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Predictions:

-

~7.2-7.8 ppm: A complex multiplet region corresponding to the 8 aromatic protons. The protons on the iodinated ring will show different splitting patterns and chemical shifts compared to those on the pentyl-substituted ring.

-

~2.6 ppm (Triplet): The two protons on the carbon of the pentyl group directly attached to the aromatic ring (-CH₂-Ar).

-

~1.3-1.6 ppm (Multiplets): The six protons of the three internal methylene groups (-CH₂-) of the pentyl chain.

-

~0.9 ppm (Triplet): The three protons of the terminal methyl group (-CH₃) of the pentyl chain.

¹³C NMR Predictions:

-

~195 ppm: The carbonyl carbon (C=O).

-

~125-145 ppm: Multiple signals for the 12 aromatic carbons. The carbon bearing the iodine atom will be shifted significantly.

-

~90-100 ppm: The aromatic carbon directly bonded to the iodine (C-I).

-

~22-36 ppm: Signals corresponding to the 5 carbons of the n-pentyl chain.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

Predicted Features:

-

Molecular Ion (M⁺): A strong peak at m/z = 378, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 251: Loss of iodine atom ([M-I]⁺).

-

m/z = 183: Cleavage yielding the 4-pentylbenzoyl cation ([C₁₂H₁₅O]⁺).

-

m/z = 203: Cleavage yielding the 2-iodobenzoyl cation ([C₇H₄IO]⁺).

-

m/z = 127: Detection of I⁺.

-

Conclusion

This compound is a compound with distinct physical properties dictated by its unique molecular architecture. This guide provides a robust framework for its characterization, combining predictive analysis with detailed, field-proven experimental protocols. For professionals in research and drug development, the rigorous application of these methodologies is paramount for generating the reliable and accurate data necessary to advance scientific understanding and technological application.

References

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved from [Link]

-

Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from [Link]

-

Scribd. (n.d.). Lab Report 1 Physical Properties of Organic Molecules. Retrieved from [Link]

-

Dartmouth College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

-

ChemSrc. (2024, July 15). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. 64358-28-7|this compound|BLDpharm [bldpharm.com]

- 2. This compound | 64358-28-7 [chemicalbook.com]

- 3. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 4. scribd.com [scribd.com]

- 5. amherst.edu [amherst.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Core Molecular Identity and Physicochemical Profile

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Iodo-4'-n-pentylbenzophenone

This guide provides a comprehensive technical overview of this compound, a diaryl ketone with significant potential as a versatile building block in synthetic and medicinal chemistry. We will dissect its molecular architecture, explore its synthesis and reactivity, and discuss its strategic importance for professionals in drug discovery and development. Our analysis is grounded in fundamental chemical principles and supported by data from analogous structures to provide field-proven insights.

This compound is a polysubstituted aromatic ketone. Its structure features a central carbonyl group linking two phenyl rings. One ring is substituted with an iodine atom at the ortho-position, while the second ring bears an n-pentyl group at the para-position. This specific substitution pattern imparts a unique combination of steric, electronic, and lipophilic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64358-28-7 | [1][2] |

| Molecular Formula | C₁₈H₁₉IO | [1][2] |

| Molecular Weight | 378.25 g/mol | [1][2] |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | [1] |

| InChIKey | Information not available in provided sources | |

| Description | An aryl ketone, classified as an organic building block. | [1] |

A Deep Dive into the Molecular Architecture

The functionality and potential applications of this compound are direct consequences of its three-dimensional structure and the interplay of its constituent parts.

Conformational Analysis and Steric Effects

Unlike unsubstituted benzophenone, which has a modest dihedral angle between its phenyl rings, the presence of a bulky iodine atom at the ortho-position (C2) of one ring introduces significant steric hindrance. This steric clash with the carbonyl oxygen forces the 2-iodophenyl ring to twist substantially out of the plane of the C-C(=O)-C bond. This non-planar conformation is a defining structural feature, influencing the molecule's crystal packing, solubility, and interaction with biological targets. The para-n-pentyl group, while adding bulk and lipophilicity, has a lesser impact on the core conformation due to its distal position.

Electronic Properties and Reactivity

The electronic nature of the molecule is polarized. The carbonyl group is electron-withdrawing, while the n-pentyl group is weakly electron-donating through hyperconjugation and induction. The iodine atom exerts a dual electronic effect: it is electron-withdrawing via induction but weakly electron-donating through resonance. Its most significant electronic contribution, however, is the polarizability of the C-I bond, which serves as a key reactive site.

Potential for Non-Covalent Interactions

In the solid state, iodo-aromatic compounds are known to participate in specific and directional non-covalent interactions. Based on crystallographic studies of related molecules like 2-iodobenzamide, it is highly probable that this compound can form C-I⋯π halogen bonds.[3] In this interaction, the electrophilic region on the iodine atom (the σ-hole) interacts favorably with the electron-rich π-system of an adjacent phenyl ring, influencing the crystal lattice energy and packing motif.

Caption: Predicted C-I···π halogen bonding interaction.

Spectroscopic Signature: A Predictive Analysis

-

¹H NMR: The spectrum would be complex in the aromatic region (approx. 7.0-8.0 ppm), showing distinct multiplets for the protons on both rings. The n-pentyl chain would exhibit characteristic signals in the aliphatic region (approx. 0.9-2.7 ppm), including a triplet for the terminal methyl group.

-

¹³C NMR: The carbonyl carbon would appear as a distinct singlet around 195-200 ppm. The carbon atom bearing the iodine (C2) would be shifted upfield compared to its non-iodinated counterpart due to the "heavy atom effect."

-

IR Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ would be indicative of the diaryl ketone carbonyl (C=O) stretch.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 378. A prominent fragment would likely correspond to the loss of the iodine atom ([M-127]⁺).[4][5] Another characteristic fragmentation pattern would involve cleavage at the pentyl chain. Iodine's monoisotopic nature (¹²⁷I) simplifies the spectrum, as no M+2 peak will be present, unlike in chlorinated or brominated compounds.[4]

Synthesis Strategy and Experimental Protocol

The most logical and industrially scalable approach to synthesize this compound is through a Friedel-Crafts acylation reaction.

Retrosynthetic Analysis

The disconnection of the bond between the carbonyl carbon and the pentyl-substituted phenyl ring points to pentylbenzene and a 2-iodobenzoyl derivative (such as 2-iodobenzoyl chloride) as the primary starting materials.

Caption: Retrosynthetic analysis via Friedel-Crafts acylation.

Detailed Synthetic Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction and simplify purification.

Objective: To synthesize this compound via Lewis acid-catalyzed Friedel-Crafts acylation.

Materials:

-

Pentylbenzene (1.0 eq)

-

2-Iodobenzoyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Workflow:

Caption: Experimental workflow for Friedel-Crafts synthesis.

Step-by-Step Procedure:

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is prepared. The system is purged with dry nitrogen.

-

Reagent Charging: Anhydrous dichloromethane is added to the flask, followed by pentylbenzene (1.0 eq). The solution is stirred and cooled to 0 °C in an ice-water bath.

-

Causality: Cooling is critical to control the initial exothermic reaction upon addition of the Lewis acid and to prevent side reactions.

-

-

Lewis Acid Addition: Anhydrous aluminum chloride (1.2 eq) is added portion-wise, allowing the temperature to remain below 5 °C. The mixture is stirred for 15 minutes.

-

Acyl Chloride Addition: 2-Iodobenzoyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes.

-

Causality: A slight excess of the acylating agent ensures full conversion of the limiting pentylbenzene. Dropwise addition maintains temperature control.

-

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a stirred mixture of crushed ice and 1 M HCl.

-

Trustworthiness: This step safely quenches the reaction by hydrolyzing the aluminum chloride complex and protonating the aluminum salts, making them water-soluble.

-

-

Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted two more times with DCM. The organic layers are combined.

-

Workup - Washing: The combined organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes residual acid, and the brine wash removes bulk water before drying.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Strategic Value in Drug Development

The true value of this compound for drug development professionals lies in its utility as a highly functionalized intermediate.

-

A Versatile Scaffold: The benzophenone core is a "privileged structure" found in numerous biologically active compounds. The C-I bond is a key synthetic handle.

-

Gateway to Molecular Diversity: The iodine substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[6] This allows for the rapid and modular synthesis of large libraries of complex derivatives by introducing new aryl, alkyl, alkyne, or amine groups at the C2 position. This is a cornerstone of modern lead optimization campaigns.

-

Modulation of Physicochemical Properties: The n-pentyl group provides significant lipophilicity, which can be crucial for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and protein binding.

-

Structural Biology Applications: The heavy iodine atom can be invaluable for solving crystal structures of ligand-protein complexes through single-wavelength anomalous dispersion (SAD) phasing, accelerating structure-based drug design efforts.

References

- BLDpharm. This compound.

- Benchchem. Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds.

- G. A. Olah. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

- Doc Brown's Chemistry. Mass spectrum of 2-iodobutane.

- Doc Brown's Chemistry. Mass spectrum of 2-iodo-2-methylpropane.

-

A. R. Forrester et al. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. National Center for Biotechnology Information (PMC), 2018. [Link]

Sources

- 1. 64358-28-7|this compound|BLDpharm [bldpharm.com]

- 2. This compound | 64358-28-7 [chemicalbook.com]

- 3. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Iodo-4'-n-pentylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4'-n-pentylbenzophenone is a substituted aromatic ketone with potential applications in organic synthesis and pharmaceutical research. Its utility is intrinsically linked to its chemical integrity. This guide provides a detailed examination of the factors governing the stability of this compound and outlines best practices for its storage and handling. We will explore potential degradation pathways based on the reactivity of its constituent functional groups—the iodinated phenyl ring and the benzophenone core. Furthermore, this document details experimental protocols for assessing stability under various stress conditions, ensuring that researchers can maintain the purity and efficacy of this reagent for its intended applications.

Chemical and Structural Profile

This compound possesses a unique combination of functional moieties that dictate its chemical behavior and stability. Understanding this structure is paramount to predicting its reactivity.

-

Benzophenone Core: The diaryl ketone structure is a strong chromophore, absorbing UV light. While many benzophenone derivatives are employed as photostabilizers due to their ability to dissipate UV energy, they can also be susceptible to photodegradation under certain conditions.[1][2]

-

Iodo-Substituted Phenyl Ring: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This makes the iodine atom a potential leaving group, rendering the molecule susceptible to thermal and photolytic deiodination, particularly on an electron-rich aromatic system.[3]

-

n-Pentyl Group: This aliphatic chain increases the lipophilicity of the molecule but is generally considered stable under typical storage conditions.

| Property | Value | Source |

| CAS Number | 64358-28-7 | [4][5] |

| Molecular Formula | C18H19IO | [4][5] |

| Molecular Weight | 378.25 g/mol | [4][5] |

| Appearance | (Typically a solid) | Inferred |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in public literature, we can infer the most probable degradation pathways based on the known chemistry of aryl iodides and benzophenones.

Photodegradation

The benzophenone core strongly absorbs UV radiation. This energy absorption can lead to the formation of an excited triplet state, which is a highly reactive species.[6]

-

Mechanism: Upon UV exposure, the excited benzophenone moiety can initiate radical reactions. The weak C-I bond is a likely point of cleavage, leading to the formation of an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield 4'-n-pentylbenzophenone. Liberated iodine can form elemental iodine (I₂), which may be observed as a purplish or brownish discoloration of the material.[3]

-

Influencing Factors: The rate of photodegradation can be accelerated by the presence of photosensitizers in the storage matrix.[2]

Caption: Proposed Photolytic Degradation Pathway.

Thermal Degradation

Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-I bond homolysis.

-

Mechanism: Similar to photodegradation, heating can lead to the cleavage of the C-I bond, resulting in deiodination. This process is often autocatalytic as the generated radicals can propagate further degradation. Anecdotal evidence for other o-iodophenol derivatives suggests that this degradation can occur even at ambient temperatures over time and is accelerated by heat.[3]

-

Consequence: Gradual loss of purity and the formation of 4'-n-pentylbenzophenone and elemental iodine.

Oxidative Degradation

The aryl iodide moiety can be susceptible to oxidation, although this is less common under standard storage conditions compared to thermal or photolytic stress.

-

Mechanism: Strong oxidizing agents or atmospheric oxygen, potentially in the presence of light or metal catalysts, could oxidize the iodide to higher oxidation states, forming hypervalent iodine species or leading to complex degradation mixtures.[7]

-

Prevention: Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk.

Hydrolytic Stability

The core structure of this compound does not contain readily hydrolyzable groups like esters or amides. Therefore, it is expected to be relatively stable towards hydrolysis under neutral pH conditions. However, extreme pH conditions in aqueous solutions could potentially promote other degradation pathways, although this is considered a lower risk compared to photolytic and thermal decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, based on the predicted instability factors.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow the rate of potential radical-mediated decomposition.[8] The weak C-I bond is more stable at lower temperatures.[3] |